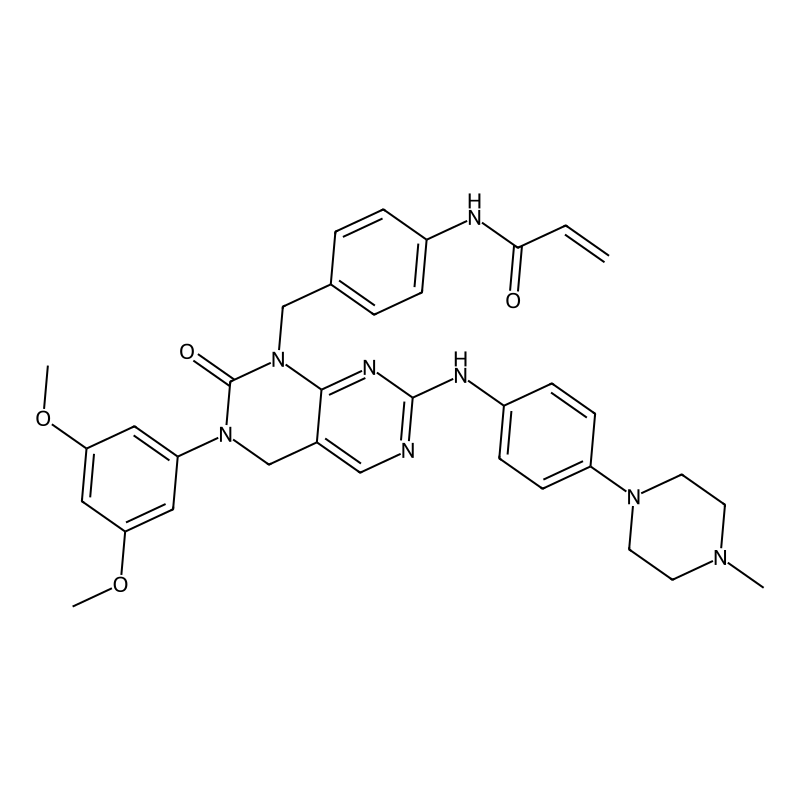

FIIN-2

Content Navigation

Reversible FGFR inhibitors fail against gatekeeper mutants and washout studies. FIIN-2 is an irreversible pan-FGFR inhibitor that covalently targets P-loop cysteine, retaining potency vs. gatekeeper mutants (e.g., FGFR2 V564M) and offering superior EGFR selectivity over FIIN-3.

- Irreversible binding ensures sustained target engagement for washout protocols and proteomics.

- Active against BGJ398/AZD4547-resistant mutants.

- Selective over EGFR (IC50=204 nM) vs. FIIN-3 (IC50=43 nM).

Available custom synthesis, global delivery.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

FIIN-2 is a potent, second-generation, irreversible pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4 with low nanomolar efficacy. It functions by forming a covalent bond with a P-loop cysteine residue within the kinase domain, leading to sustained target inhibition. A key procurement differentiator for FIIN-2 is its demonstrated ability to potently inhibit FGFR isoforms containing gatekeeper mutations, a common mechanism of acquired resistance to first-generation, reversible FGFR inhibitors currently in clinical development.

Research Fit

References

- [1] Tan, L., Wang, J., Tanizaki, J., et al. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proc Natl Acad Sci U S A. 2014;111(45):E4869-E4877.

- [4] Wang, Y., Zhang, T., Li, H., et al. Integrative Multi-Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN-2, a Covalent FGFR Inhibitor. Adv Sci (Weinh). 2022;9(24):e2201947.

- [10] Tan, L., Wang, J., Tanizaki, J., et al. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PubMed.

- [15] Li, X., Wu, C., & Zhang, J. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Cells. 2019;8(6):616.

Substituting FIIN-2 with alternative FGFR inhibitors is often unviable due to critical differences in mechanism, resistance profile, and selectivity. Unlike reversible inhibitors such as PD173074 or BGJ398, FIIN-2's covalent binding mechanism provides durable target engagement essential for washout studies and sustained cellular pathway modulation. Crucially, FIIN-2 remains potent against FGFR gatekeeper mutations (e.g., FGFR2 V564M) that render first-generation inhibitors like BGJ398 ineffective. Furthermore, while the close analog FIIN-3 is also an irreversible inhibitor, it possesses significant EGFR inhibitory activity (IC50 = 43 nM), whereas FIIN-2 is substantially more selective for FGFR over EGFR (IC50 = 204 nM), making FIIN-2 the specific choice for isolating FGFR-dependent effects.

Substitution Risk

Potent Activity Against Drug-Resistant FGFR Gatekeeper Mutants

FIIN-2 was specifically designed to overcome acquired resistance to first-generation FGFR inhibitors. In a Ba/F3 cellular proliferation assay, FIIN-2 potently inhibited cells driven by the FGFR2 V564M gatekeeper mutation with an EC50 of 58 nM. In the same assay, the clinical candidate BGJ398 (Infigratinib) and the precursor FIIN-1 were inactive, with EC50 values exceeding 1.0 µM.

| Evidence Dimension | Cellular Antiproliferative Activity (EC50) |

| Target Compound Data | FIIN-2: 58 nM |

| Comparator Or Baseline | BGJ398: >1,000 nM |

| Quantified Difference | >17-fold more potent than BGJ398 |

| Conditions | Ba/F3 cells transformed with FGFR2 V564M gatekeeper mutant. |

This enables the study of resistance mechanisms and the development of therapeutic strategies in models where first-generation inhibitors are no longer effective.

Superior FGFR Selectivity Over EGFR

While both FIIN-2 and its analog FIIN-3 are potent covalent FGFR inhibitors, FIIN-2 offers a superior selectivity window for researchers needing to avoid confounding off-target effects on EGFR. In biochemical Z'-lyte assays, FIIN-2 inhibited EGFR with an IC50 of 204 nM, whereas FIIN-3 was a much more potent EGFR inhibitor with an IC50 of 43 nM. This makes FIIN-2 a more precise tool for dissecting FGFR-specific signaling.

| Evidence Dimension | Biochemical Inhibition of EGFR (IC50) |

| Target Compound Data | FIIN-2: 204 nM |

| Comparator Or Baseline | FIIN-3: 43 nM |

| Quantified Difference | 4.7-fold more selective for FGFR over EGFR than FIIN-3 |

| Conditions | Z'-lyte enzymatic assay against EGFR. |

Procuring FIIN-2 ensures that observed biological effects can be more confidently attributed to FGFR inhibition, enhancing experimental clarity and reproducibility.

Covalent Mechanism Enhances Cellular Potency

The covalent acrylamide group is critical to the high cellular potency of FIIN-2, a key processability and handling advantage. In the pan-FGFR-dependent 4T1 breast cancer cell line, the covalent FIIN-2 was at least 15-fold more potent than its corresponding non-covalent analog, FRIN-2. This demonstrates that the irreversible binding mechanism translates directly to more efficient and durable target inhibition in a cellular context.

| Evidence Dimension | Cellular Antiproliferative Potency |

| Target Compound Data | FIIN-2: High potency |

| Comparator Or Baseline | FRIN-2 (non-covalent analog): At least 15-fold lower potency |

| Quantified Difference | >15-fold potency increase due to covalent mechanism |

| Conditions | 4T1 breast cancer cell line proliferation assay. |

This allows for the use of lower effective concentrations and enables experimental designs, such as washout studies, that are impossible with reversible inhibitors.

Modeling and Overcoming Acquired FGFR Resistance

Based on its potent activity against FGFR gatekeeper mutants, FIIN-2 is the correct choice for use in cell lines or patient-derived models that have developed resistance to first-generation inhibitors like BGJ398 or AZD4547.

Deconvoluting FGFR vs. EGFR Signaling

Leveraging its superior selectivity over EGFR compared to its analog FIIN-3, FIIN-2 should be used to specifically probe FGFR signaling pathways in systems where EGFR co-expression could otherwise produce confounding results.

Target Occupancy and Residence Time Studies

The irreversible covalent binding mechanism makes FIIN-2 the ideal tool for experiments requiring sustained and durable receptor blockade, such as inhibitor washout protocols or proteomic studies designed to confirm target engagement and measure target protein turnover.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Huang Z, Tan L, Wang H, Liu Y, Blais S, Deng J, Neubert TA, Gray NS, Li X, Mohammadi M. DFG-out mode of inhibition by an irreversible type-1 inhibitor capable of overcoming gate-keeper mutations in FGF receptors. ACS Chem Biol. 2015 Jan 16;10(1):299-309. doi: 10.1021/cb500674s. Epub 2014 Oct 27. PubMed PMID: 25317566; PubMed Central PMCID: PMC4301177.

Explore Compound Types